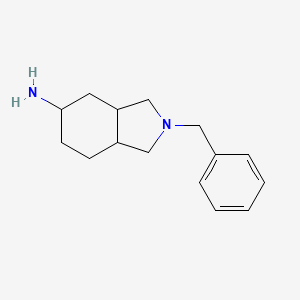

2-benzyl-octahydro-1H-isoindol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2 |

|---|---|

Molecular Weight |

230.35 g/mol |

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-amine |

InChI |

InChI=1S/C15H22N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-15H,6-11,16H2 |

InChI Key |

IFQRFSKEHYUZAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CN(CC2CC1N)CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Benzyl Octahydro 1h Isoindol 5 Amine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The retrosynthesis of 2-benzyl-octahydro-1H-isoindol-5-amine identifies several key disconnections and reveals logical precursors.

The primary disconnection is the carbon-nitrogen bond of the 5-amino group. This transformation, known as a functional group interconversion (FGI), leads to the precursor 2-benzyl-octahydro-1H-isoindol-5-one (1) . This ketone is a crucial intermediate, as the introduction of the amine can be achieved through well-established methodologies like reductive amination.

Further deconstruction of ketone 1 involves the disconnection of the N-benzyl bond. This step simplifies the structure to octahydro-1H-isoindol-5-one (2) . The N-benzylation of a secondary amine is a standard and high-yielding reaction, making this a reliable synthetic step.

The core structure, octahydro-1H-isoindol-5-one (2) , can be derived from a Diels-Alder reaction. A plausible disconnection of the bicyclic system suggests a [4+2] cycloaddition between a suitable 1,3-diene and a dienophile. For instance, a substituted butadiene derivative could react with a maleimide (B117702) equivalent, which after subsequent transformations like reduction, would yield the desired octahydro-1H-isoindole core. This approach allows for the strategic placement of the carbonyl group or a precursor functionality.

Therefore, the key precursors identified through this analysis are:

2-benzyl-octahydro-1H-isoindol-5-one (1)

octahydro-1H-isoindol-5-one (2)

A suitable diene and dienophile for the construction of the isoindole core.

Development of Chemo-, Regio-, and Stereoselective Pathways

The successful synthesis of this compound hinges on the selective execution of each synthetic step, ensuring the correct arrangement of atoms and functional groups.

A potential strategy involves the reaction of a 1,3-diene with an appropriate dienophile, such as maleimide or its derivatives. The resulting cycloadduct, a substituted isoindoline-1,3-dione, can then undergo reduction to afford the saturated octahydro-1H-isoindole ring system. Catalytic hydrogenation is a common and effective method for this transformation, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. mdpi.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Cycloaddition | 1,3-Butadiene, Maleimide | Toluene, 110°C | cis-4,7-Dihydro-1H-isoindole-1,3(2H)-dione | >90 | General |

| Hydrogenation | cis-4,7-Dihydro-1H-isoindole-1,3(2H)-dione | H₂, Pd/C, Ethanol, RT | cis-Hexahydro-1H-isoindole-1,3(2H)-dione | ~95 | General |

| Reduction | cis-Hexahydro-1H-isoindole-1,3(2H)-dione | LiAlH₄, THF, reflux | cis-Octahydro-1H-isoindole | ~85 | General |

This table presents a generalized pathway for the construction of the octahydro-1H-isoindole core. Specific substitution on the diene or dienophile would be required to achieve the desired ketone functionality at the 5-position.

The introduction of the benzyl (B1604629) group at the nitrogen atom of the isoindole core is typically achieved through N-alkylation. This is a standard nucleophilic substitution reaction where the secondary amine of the octahydro-1H-isoindole acts as a nucleophile, attacking an electrophilic benzyl source, most commonly benzyl bromide or benzyl chloride.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (B128534) (Et₃N). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred. mdpi.comorganic-chemistry.org

| Substrate | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |

| Octahydro-1H-isoindol-5-one | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 85-95 | Analogous Reactions |

| Indazole | Benzyl bromide | NaH | THF | RT | >90 | beilstein-journals.org |

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | Acetonitrile | RT | 74 | mdpi.com |

This table provides typical conditions for N-benzylation based on analogous reactions.

The final key transformation is the selective introduction of the amine group at the 5-position. Starting from the precursor 2-benzyl-octahydro-1H-isoindol-5-one , the most direct and efficient method is reductive amination. wikipedia.org This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. libretexts.org

Common sources of ammonia for this reaction include ammonia gas, aqueous ammonia, or ammonium (B1175870) salts such as ammonium acetate (B1210297) or ammonium formate (B1220265). thieme.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular due to their selectivity for reducing the iminium ion in the presence of the ketone. sigmaaldrich.com Catalytic hydrogenation over catalysts like Raney Nickel or palladium on carbon can also be utilized. organic-chemistry.org

| Substrate | Ammonia Source | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| Cyclohexanone | NH₄OAc | NaBH₃CN | Methanol | pH 6-7, RT | 70-85 | General |

| Acetophenone | NH₃, NH₄Cl, H₂ | Pd/C | - | - | 100 | thieme-connect.de |

| Various Ketones | NH₄⁺HCO₂⁻ | 10% Pd/C | Methanol/H₂O | RT | 65-95 | thieme-connect.de |

This table illustrates common conditions for the reductive amination of ketones to primary amines.

Exploration of Novel Catalytic and Reagent Systems

Recent advances in catalysis offer new avenues for the synthesis of isoindoline (B1297411) derivatives with improved efficiency and selectivity. Transition metal-catalyzed reactions, in particular, have shown great promise. researchgate.net

For the construction of the isoindoline core, rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool. nih.govorganic-chemistry.orgrsc.org These methods allow for the direct formation of the bicyclic system from readily available starting materials, often with high atom economy. Similarly, palladium-catalyzed processes, such as intramolecular C-H amination, provide an elegant route to chiral isoindolines. nih.govchinesechemsoc.orgacs.org

In the context of reductive amination, iridium-based catalysts have been developed for the direct conversion of ketones to primary amines using ammonium formate as both the nitrogen and hydrogen source. rsc.org These catalytic systems often operate under mild conditions and exhibit broad substrate scope.

The use of biocatalysts, such as imine reductases, is also a burgeoning field in amine synthesis. These enzymes can offer exceptional stereoselectivity, which is particularly important in the synthesis of chiral pharmaceuticals.

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. researchgate.net For the synthesis of this compound, several parameters would need to be considered for each step.

Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and ease of product isolation. For large-scale synthesis, factors such as cost, environmental impact, and safety (e.g., flash point) are critical.

Temperature and Pressure: These parameters directly influence reaction kinetics. Optimization aims to find the lowest possible temperature and pressure that provide a reasonable reaction rate, thereby minimizing energy consumption and potential side reactions.

Catalyst Loading: In catalytic steps, reducing the amount of catalyst to the lowest effective level is crucial for minimizing costs, especially when using expensive transition metals. Catalyst recycling is also a key consideration for sustainable large-scale production.

Reagent Stoichiometry: Minimizing the excess of any reagent is important for reducing waste and simplifying purification.

Work-up and Purification: Developing a robust and scalable purification protocol is essential. This may involve shifting from chromatographic methods, which are often not practical for large quantities, to crystallization or distillation.

High-throughput screening techniques can be employed to rapidly evaluate a wide range of reaction conditions and identify the optimal parameters for a scalable and efficient synthesis.

Comparative Analysis of Synthetic Methodologies for Analogous Octahydro-1H-isoindoles

The construction of the octahydro-1H-isoindole ring system can be achieved through several distinct synthetic routes. The choice of methodology often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Key strategies include Diels-Alder reactions, the reduction of aromatic isoindole precursors, and intramolecular cyclization reactions.

Diels-Alder Reaction Approach

One of the most powerful methods for constructing the bicyclic core of octahydro-1H-isoindoles is the Diels-Alder reaction. This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile, such as maleimide or its derivatives, to form the cyclohexene (B86901) ring of the isoindole system in a stereocontrolled manner. Subsequent reduction of the double bond and the imide functionality yields the saturated octahydro-1H-isoindole.

For instance, the reaction between a suitable 1,3-diene and an N-substituted maleimide can produce a tetrahydroisoindole-1,3-dione. This intermediate can then be subjected to catalytic hydrogenation to reduce the cyclohexene double bond, followed by reduction of the imide carbonyl groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the desired N-substituted octahydro-1H-isoindole. The advantage of this method lies in its high stereoselectivity and the commercial availability of a wide range of dienes and dienophiles, allowing for the introduction of various substituents.

Reduction of Phthalimide (B116566) Derivatives

Another prevalent strategy involves the complete reduction of readily available N-substituted phthalimides (1H-isoindole-1,3(2H)-diones). mdpi.com Phthalimides can be synthesized through the condensation of phthalic anhydride (B1165640) with a primary amine. mdpi.com The reduction of both the aromatic ring and the imide carbonyls is a challenging transformation that often requires harsh reaction conditions.

A typical procedure involves a two-stage reduction. First, the aromatic ring is hydrogenated using a catalyst like rhodium on alumina (B75360) or platinum oxide under high pressure. This yields a hexahydro-1H-isoindole-1,3(2H)-dione. mdpi.com The second stage involves the reduction of the resulting dicarboximide to the corresponding amine using potent reducing agents such as LiAlH₄ or borane (B79455) complexes. While this method is straightforward, its application can be limited by the functional group tolerance under the harsh reduction conditions.

Intramolecular Cyclization Strategies

Intramolecular reactions provide an alternative route to the isoindole core. For example, a Pictet-Spengler-type cyclization can be employed. nih.gov This involves the reaction of an amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of isoindoles, an in situ-generated electrophilic isoindolium can undergo cyclization to afford polycyclic isoindolines. nih.gov While powerful for creating complex fused systems, adapting this method for simple octahydro-1H-isoindoles may require specifically designed precursors.

Synthesis via Reductive Amination of a Ketone Precursor

A highly relevant strategy for synthesizing the title compound involves the late-stage introduction of the amine functionality. This approach would utilize a 2-benzyl-octahydro-1H-isoindol-5-one intermediate. americanelements.com This ketone precursor could potentially be synthesized via methods analogous to those described above, such as a Diels-Alder reaction using a diene with a masked ketone functionality. The crucial final step is a reductive amination. The ketone is reacted with an ammonia source (like ammonium acetate or ammonia itself) or a protected amine (like hydroxylamine) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired 5-amino product. This method is advantageous as it introduces the key amine group at the end of the synthesis, avoiding potential complications with protecting groups in earlier steps.

Interactive Table: Comparison of Synthetic Routes to Octahydro-1H-isoindoles

| Methodology | Key Precursors | Key Reactions | Advantages | Disadvantages | Stereocontrol |

| Diels-Alder Reaction | 1,3-Diene, N-Substituted Maleimide | [4+2] Cycloaddition, Hydrogenation, Imide Reduction | High stereoselectivity, Readily available starting materials | Multi-step process | Excellent (controlled by cycloaddition) |

| Phthalimide Reduction | N-Substituted Phthalimide | Aromatic Ring Hydrogenation, Imide Reduction | Straightforward concept | Harsh reaction conditions, Limited functional group tolerance | Can be difficult to control |

| Intramolecular Cyclization | Appropriately functionalized acyclic precursors | Pictet-Spengler type reaction | Can build complex fused systems efficiently | Precursor synthesis can be complex | Dependent on substrate and conditions |

| Reductive Amination | Octahydro-1H-isoindol-5-one, Ammonia source | Reductive Amination | Late-stage functionalization, High efficiency | Requires synthesis of the ketone precursor | Can generate diastereomers depending on the reducing agent and substrate |

Elucidation of Stereochemistry and Conformational Landscapes of 2 Benzyl Octahydro 1h Isoindol 5 Amine

Spectroscopic Methodologies for Structural Assignment

The definitive assignment of the three-dimensional structure of 2-benzyl-octahydro-1H-isoindol-5-amine relies on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, stereochemistry, and composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)

NMR spectroscopy is the cornerstone for determining the solution-state structure and stereochemistry of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential for unambiguous structural assignment.

The ¹H NMR spectrum would reveal distinct signals for the aromatic protons of the benzyl (B1604629) group and a complex series of overlapping signals for the aliphatic protons of the octahydroisoindole (B159102) skeleton. The ¹³C NMR spectrum would similarly show characteristic peaks for the aromatic and aliphatic carbons.

Two-dimensional NMR techniques are required to resolve ambiguities:

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons throughout the fused-ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining the molecule's stereochemistry. nih.gov For the octahydroisoindole core, a crucial NOE correlation between the two bridgehead protons (H-3a and H-7a) would confirm the cis-fusion of the five- and six-membered rings. nih.govunimi.it Furthermore, NOESY spectra provide information on the preferred orientation of the N-benzyl group by revealing through-space proximities between the benzylic protons and protons on the bicyclic core. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |

| Benzyl-CH₂ | ~58-60 | ~3.5-3.7 | s |

| Benzyl-C (ipso) | ~138-140 | - | - |

| Benzyl-C (o, m, p) | ~127-130 | ~7.2-7.4 | m |

| C-1, C-3 | ~55-60 | ~2.5-3.0 | m |

| C-3a, C-7a | ~38-45 | ~2.0-2.5 | m |

| C-4, C-7 | ~25-35 | ~1.3-1.9 | m |

| C-5 | ~45-50 | ~2.8-3.2 | m |

| C-6 | ~25-35 | ~1.3-1.9 | m |

Note: This table is illustrative, based on typical values for similar structural motifs. Actual values may vary.

Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in the molecule. These two methods are complementary, as some vibrational modes that are strong in FTIR are weak in Raman, and vice versa.

Key expected vibrational frequencies for this compound would confirm the presence of its primary amine and aromatic functionalities.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium (IR), Weak (Raman) |

| Primary Amine (N-H) | Scissoring Bend | 1650 - 1580 | Medium-Strong (IR) |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak (IR) |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong (IR, Raman) |

| Aromatic C=C | Ring Stretch | 1600, 1475 | Medium (IR, Raman) |

| Aliphatic C-N | Stretch | 1250 - 1020 | Medium (IR) |

Mass Spectrometry Techniques (e.g., HRMS, fragmentation analysis)

Mass spectrometry (MS) provides information about the mass and molecular formula of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion (M⁺˙ or [M+H]⁺). For this compound (C₁₅H₂₂N₂), this allows for the unambiguous confirmation of its elemental composition.

Fragmentation Analysis , typically performed using tandem mass spectrometry (MS/MS), reveals characteristic bond cleavages. For N-benzyl amines, the most prominent fragmentation pathway is the cleavage of the benzylic carbon-nitrogen bond. nih.govcore.ac.uk This process leads to the formation of a highly stable benzyl cation, which often rearranges to the even more stable aromatic tropylium (B1234903) ion ([C₇H₇]⁺). youtube.comnih.gov This fragment is typically observed at a mass-to-charge ratio (m/z) of 91 and is often the most intense peak (the base peak) in the electron ionization (EI) mass spectrum. core.ac.uk The observation of a strong signal at m/z 91 and a corresponding neutral loss of 91 Da from the molecular ion would be strong evidence for the N-benzyl structure. nih.gov

Single Crystal X-ray Diffraction for Absolute Configuration Determination (if applicable)

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid. It provides precise coordinates of each atom, allowing for the definitive assignment of bond lengths, bond angles, and, crucially, the absolute stereochemistry.

If a suitable single crystal of an enantiomerically pure salt of this compound could be grown, X-ray analysis would definitively establish the absolute configuration (R or S) at each of its three stereocenters (C-3a, C-5, and C-7a). The analysis would also reveal the precise solid-state conformation of the bicyclic system, such as the chair/envelope puckering of the rings and the relative disposition of the amine and benzyl substituents.

Diastereomeric and Enantiomeric Resolution Techniques

As this compound possesses multiple stereocenters, its synthesis from achiral precursors typically yields a racemic mixture of diastereomers. The separation of these isomers into single, pure stereoisomers is known as resolution.

Resolution of Diastereomers: Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can often be separated using standard chromatographic techniques like column chromatography or crystallization.

Resolution of Enantiomers: Enantiomers, having identical physical properties in an achiral environment, require a chiral agent for separation. Common methods include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This reaction produces a mixture of diastereomeric salts. Since these salts have different solubilities, they can be separated by fractional crystallization. Subsequent treatment of the separated salts with a base regenerates the pure enantiomers of the amine. ethz.ch

Enzymatic Kinetic Resolution: This technique utilizes the high stereoselectivity of enzymes. wikipedia.org A lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to selectively acylate one enantiomer of the amine in the presence of an acyl donor (e.g., ethyl acetate). diva-portal.org The reaction results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be easily separated. acs.orgmdpi.comgoogle.com Dynamic kinetic resolution (DKR) is an advanced version where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer. researchgate.netrsc.org

Conformational Analysis using Spectroscopic and Computational Approaches

The conformational landscape of this compound is complex due to the flexibility of the fused bicyclic ring system and rotation around the N-benzyl bond. Understanding the preferred conformations is key to rationalizing its reactivity and interactions.

The cis-fused octahydroisoindole core is analogous to cis-decalin and can undergo a ring-flipping process, leading to different conformers. chemistrysteps.com The six-membered ring typically adopts a chair-like conformation, while the five-membered ring adopts an envelope or twist conformation.

A modern approach to conformational analysis combines experimental NMR data with high-level computational modeling. auremn.org.br

Computational Modeling: Quantum chemical methods like Density Functional Theory (DFT) are used to perform a conformational search, identifying all low-energy structures. scielo.brresearchgate.net The relative energies of these conformers are calculated to predict their equilibrium populations (Boltzmann distribution). These calculations can model various possibilities, such as the axial versus equatorial placement of substituents on the six-membered ring and the orientation of the benzyl group relative to the bicyclic core. unimi.itnih.gov

Spectroscopic Validation: The results from the computational models are then validated against experimental NMR data. researchgate.net

³J Coupling Constants: The observed proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons, as described by the Karplus equation. Comparing experimental ³J values with those predicted for each calculated conformer helps to identify the most plausible solution-state structure.

NOESY Data: The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between protons. These distance restraints are invaluable for confirming the spatial arrangement of atoms and validating the computed geometries. nih.gov

By integrating these spectroscopic and computational methods, a detailed and dynamic picture of the conformational preferences of this compound in solution can be constructed.

Chiroptical Properties (e.g., Optical Rotation, Circular Dichroism)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical data on the chiroptical properties of this compound. While the stereochemistry of this compound suggests that its enantiomers would exhibit optical activity, detailed research findings, including data on optical rotation and circular dichroism, are not publicly available at this time.

Optical rotation is the measurement of the rotation of the plane of polarized light by a chiral substance. For a pair of enantiomers, this rotation is equal in magnitude but opposite in direction. Circular dichroism is the differential absorption of left- and right-circularly polarized light and provides detailed information about the three-dimensional structure of chiral molecules.

The study of these properties would be crucial for:

Enantiomeric Differentiation: Confirming the presence of a single enantiomer or determining the enantiomeric excess in a mixture.

Absolute Configuration Assignment: Correlating the sign and magnitude of the optical rotation or the CD spectrum with a specific absolute configuration (R/S) at the chiral centers.

Conformational Analysis: Providing insights into the preferred conformations of the molecule in solution, as chiroptical properties are highly sensitive to the spatial arrangement of atoms.

Given the absence of specific data for this compound, the following tables are presented as illustrative examples of how such data would be typically reported. The values presented are hypothetical and should not be taken as experimental data for the compound .

Table 1: Hypothetical Optical Rotation Data

This table illustrates how specific rotation data for the enantiomers of this compound might be presented. The specific rotation ([α]) is typically measured at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and in a specified solvent and concentration.

| Enantiomer | Specific Rotation [α]D20 (c=1, CHCl3) |

| (+)-2-benzyl-octahydro-1H-isoindol-5-amine | +X.X° |

| (-)-2-benzyl-octahydro-1H-isoindol-5-amine | -X.X° |

Table 2: Hypothetical Circular Dichroism Data

This table shows a hypothetical representation of circular dichroism data, which would detail the wavelength of maximum absorption (λmax) and the corresponding molar ellipticity ([θ]).

| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm2/dmol) |

| (+)-2-benzyl-octahydro-1H-isoindol-5-amine | 215 | +Y.Y x 104 |

| 260 | +Z.Z x 103 | |

| (-)-2-benzyl-octahydro-1H-isoindol-5-amine | 215 | -Y.Y x 104 |

| 260 | -Z.Z x 103 |

Further experimental and computational studies are required to determine the actual chiroptical properties of this compound. Such research would be invaluable for a complete understanding of its stereochemistry and conformational landscape.

Computational Chemistry and Molecular Modeling of 2 Benzyl Octahydro 1h Isoindol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict a wide range of electronic and geometric features with high accuracy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 2-benzyl-octahydro-1H-isoindol-5-amine, geometry optimization is the initial and crucial step. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the electronic structure of the molecule.

The optimized geometry provides the most stable conformation of the molecule in the gas phase. From this optimized structure, key electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -5.87 eV |

| LUMO Energy | -0.25 eV |

| HOMO-LUMO Gap | 5.62 eV |

| Dipole Moment | 1.98 D |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar organic molecules.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. researchgate.netresearchgate.net For this compound, the spatial distribution of the HOMO and LUMO provides clues about its reactive sites. The HOMO is expected to be localized primarily on the amine group and the benzyl (B1604629) ring, as these are the most electron-rich parts of the molecule. This suggests that these regions are the most likely sites for electrophilic attack. Conversely, the LUMO is likely distributed across the entire molecule, with some concentration on the benzyl group's anti-bonding orbitals. This distribution indicates where the molecule is most susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values. For this compound, the MEP surface would likely show a region of negative potential (typically colored red) around the nitrogen atom of the amine group, indicating a high electron density and a site prone to electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating electron-deficient areas. This mapping is invaluable for predicting how the molecule will interact with other molecules, including potential biological targets. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like this compound, with its rotatable benzyl group and non-rigid octahydroisoindole (B159102) core, MD simulations are essential for exploring its conformational landscape.

By simulating the molecule in a solvent (such as water) at a given temperature, one can observe the different shapes (conformations) it can adopt and the relative stability of these conformations. This information is crucial for understanding how the molecule might bind to a receptor, as the binding-competent conformation may not be the lowest energy state in isolation.

In Silico Prediction of Potential Biological Targets and Interaction Modes

The structural and electronic information gleaned from computational studies can be used to predict potential biological targets for this compound. Techniques like molecular docking can be employed to "fit" the molecule into the binding sites of various proteins. nih.gov Docking algorithms score the different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Given the presence of an amine group and an aromatic ring, potential targets could include receptors or enzymes that recognize these features, such as G-protein coupled receptors (GPCRs), ion channels, or certain enzymes. nih.gov The MEP map can guide the docking process by highlighting regions of the molecule that are likely to form favorable interactions with complementary regions in a protein's binding site.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, one could computationally study its reactivity in various chemical transformations. For example, the mechanism of N-alkylation or N-acylation at the amine group could be explored.

This involves identifying the reactants, products, and any intermediates along the reaction pathway. Crucially, the transition state—the highest energy point on the reaction coordinate—can be located and characterized. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Chemical Reactivity and Mechanistic Investigations of 2 Benzyl Octahydro 1h Isoindol 5 Amine

Reactions Involving the Amine Functionality at Position 5 (e.g., acylation, alkylation, amidation)

The primary amine at the C-5 position of the octahydro-1H-isoindole scaffold is expected to exhibit typical nucleophilic behavior characteristic of aliphatic amines. However, specific studies detailing the acylation, alkylation, and amidation of 2-benzyl-octahydro-1H-isoindol-5-amine are not documented in the reviewed scientific literature.

In principle, the amine group should readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amide. byjus.comlibretexts.org This type of reaction is a fundamental transformation for primary and secondary amines. byjus.com

Alkylation of the primary amine at position 5 would likely lead to the formation of secondary or tertiary amines, depending on the stoichiometry and nature of the alkylating agent. Exhaustive alkylation could potentially lead to a quaternary ammonium (B1175870) salt. libretexts.org

Direct amidation to form a hydrazine (B178648) or related derivative is also a theoretical possibility, although this class of reaction is less common than acylation.

Table 1: Plausible but Undocumented Reactions of the Amine Functionality

| Reaction Type | Potential Reagents | Expected Product Class |

| Acylation | Acetyl chloride, Pyridine | N-(2-benzyl-octahydro-1H-isoindol-5-yl)acetamide |

| Alkylation | Methyl iodide, K₂CO₃ | 2-benzyl-N-methyl-octahydro-1H-isoindol-5-amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-2-benzyl-octahydro-1H-isoindol-5-amine |

Note: The reactions and products listed in this table are hypothetical and based on general chemical principles, as specific experimental data for this compound is not available.

Transformations of the Benzyl (B1604629) Group at Position 2 (e.g., oxidation, functionalization)

The N-benzyl group is a common protecting group for secondary amines in organic synthesis. Its removal, or debenzylation, is a key transformation. While specific methods for the debenzylation of this compound have not been reported, general methods are well-established for other N-benzyl tertiary amines.

Catalytic hydrogenolysis is a common method for N-debenzylation, typically employing a palladium catalyst (e.g., Pd/C or Pd(OH)₂) under a hydrogen atmosphere. nih.gov This method is generally effective but can be incompatible with other reducible functional groups within the molecule.

Oxidative debenzylation methods have also been developed. For instance, treatment with ceric ammonium nitrate (B79036) can chemoselectively cleave N-benzyl groups from tertiary amines. rsc.org Other approaches may involve the use of strong acids or other oxidizing agents. researchgate.net

Direct functionalization of the benzyl group's aromatic ring (e.g., nitration, halogenation) or oxidation of the benzylic position without cleavage is theoretically possible, but such transformations have not been described for this specific molecule.

Ring Modification Reactions of the Octahydro-1H-isoindole Scaffold

The octahydro-1H-isoindole core is a saturated bicyclic system. Reactions involving the modification of this scaffold would likely require forcing conditions and could involve ring-opening, ring-expansion, or rearrangement. There is no specific information in the scientific literature concerning such reactions for this compound. The stability of the saturated carbocyclic and heterocyclic rings suggests that they would be unreactive under standard conditions.

Investigation of Key Reaction Mechanisms and Intermediates

Due to the lack of published studies on the reactivity of this compound, there have been no specific investigations into its reaction mechanisms or the intermediates involved in its potential transformations. Mechanistic studies are typically undertaken in the context of specific, observed reactions.

Catalytic Applications in Organic Transformations

The structural motif of a chiral diamine or an amino alcohol can sometimes be employed in the development of asymmetric catalysts. However, there is no evidence in the current scientific literature to suggest that this compound has been investigated for or applied in any catalytic transformations. The development of isoindole derivatives in catalysis is an area of interest, but specific applications for this compound are yet to be explored. acs.orgresearchgate.net

Exploration of Biological and Biochemical Research Avenues for 2 Benzyl Octahydro 1h Isoindol 5 Amine

Evaluation as a Chemical Scaffold for Bioactive Compounds

The octahydroisoindole (B159102) core of 2-benzyl-octahydro-1H-isoindol-5-amine serves as a promising scaffold for the generation of novel bioactive compounds. The isoindoline (B1297411) framework is a key structural feature in several clinically approved drugs, highlighting its therapeutic potential. mdpi.com For instance, drugs containing the isoindoline core are used in the treatment of conditions such as multiple myeloma, leukemia, inflammation, and hypertension. mdpi.com The saturated nature of the octahydroisoindole ring system in this compound provides a three-dimensional architecture that can be exploited for specific interactions with biological targets.

The presence of the benzyl (B1604629) group and the primary amine offers two distinct points for chemical modification, allowing for the creation of a diverse library of derivatives. The amine group, in particular, can be readily functionalized to introduce a variety of substituents, which could modulate the compound's physicochemical properties and biological activity. nih.gov The benzyl group also plays a significant role in the biological activity of many heterocyclic compounds. neliti.comresearchgate.net

Table 1: Examples of Clinically Used Drugs Containing the Isoindoline Core

| Drug Name | Therapeutic Indication |

| Lenalidomide | Multiple Myeloma |

| Pomalidomide | Multiple Myeloma |

| Chlorthalidone | Hypertension, Edema |

| Mazindol | Obesity |

This table is for illustrative purposes to show the therapeutic relevance of the isoindoline scaffold.

Investigation of Interactions with Biological Macromolecules (e.g., proteins, enzymes, nucleic acids)

The structural features of this compound suggest that it could interact with various biological macromolecules. The aromatic benzyl group can participate in π-π stacking and hydrophobic interactions, while the amine group can form hydrogen bonds and ionic interactions. mdpi.com

Derivatives of the isoindoline scaffold have been shown to inhibit several classes of enzymes. For example, some isoindoline-1,3-dione derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Other studies have demonstrated that isoindolinone derivatives can act as potent inhibitors of carbonic anhydrase isoenzymes. nih.gov Given these precedents, this compound and its derivatives could be screened against a panel of enzymes to identify potential inhibitory or activating effects. For instance, novel quinoline- and isoindoline-integrated compounds have shown inhibitory activity against α-glycosidase and α-amylase. mdpi.com

Table 2: Potential Enzyme Inhibition Targets for Isoindoline Scaffolds

| Enzyme Class | Example | Potential Therapeutic Area |

| Hydrolases | Acetylcholinesterase, Butyrylcholinesterase | Alzheimer's Disease |

| Lyases | Carbonic Anhydrase | Glaucoma, Epilepsy |

| Hydrolases | α-Glycosidase, α-Amylase | Diabetes |

| Kinases | PI3Kγ | Gastric Carcinoma |

This table illustrates potential enzyme targets based on studies of related isoindoline derivatives.

The isoindolinone structure has been explored as a scaffold for targeting G-protein coupled receptors (GPCRs). For example, a series of isoindolinone derivatives were developed as antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1), which has potential applications in treating psychotic disorders. nih.govlookchem.com The rigid, bicyclic structure of the octahydroisoindole core in this compound could serve as a platform to position functional groups in a precise orientation for receptor binding. Competitive radioligand binding assays could be employed to determine the binding affinity of this compound and its analogs to a variety of receptors. mdpi.com

Cellular Target Identification and Pathway Perturbation Studies (e.g., phenotypic screening in research cell lines)

Phenotypic screening of compound libraries is a powerful tool for discovering new biological activities and identifying novel cellular targets. nih.govenamine.net A library of derivatives based on the this compound scaffold could be screened in various cell-based assays to identify compounds that elicit a specific phenotype, such as inhibition of cancer cell proliferation or modulation of an inflammatory response. lifechemicals.comfrontiersin.org For instance, N-benzylisoindole-1,3-dione derivatives have been evaluated for their anticancer activity against adenocarcinoma cell lines. nih.gov Once a hit is identified, further studies can be conducted to elucidate its mechanism of action and identify the specific cellular pathways it perturbs.

Preliminary Biological Screening for Novel Activities (e.g., antimicrobial activity in in vitro assays)

The isoindoline scaffold is found in compounds with a broad spectrum of biological activities, including antimicrobial properties. nih.govderpharmachemica.com Various N-substituted isoindolin-1-ones and isoindole-1,3-dione derivatives have been synthesized and shown to possess activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govresearchgate.netsemanticscholar.org The structural features of this compound, including the lipophilic benzyl group and the basic amine, suggest that it could be a candidate for antimicrobial screening. In vitro assays, such as determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi, would be a logical first step in exploring this potential.

Table 3: Illustrative Antimicrobial Screening Panel

| Microorganism | Type |

| Staphylococcus aureus | Gram-positive bacteria |

| Bacillus subtilis | Gram-positive bacteria |

| Escherichia coli | Gram-negative bacteria |

| Klebsiella pneumoniae | Gram-negative bacteria |

| Candida albicans | Fungus |

| Yarrowia lipolytica | Fungus |

This table provides examples of microorganisms that could be used in a preliminary antimicrobial screen. nih.gov

Structure Activity Relationship Sar and Analogue Design for 2 Benzyl Octahydro 1h Isoindol 5 Amine Derivatives

Systematic Modification of the Benzyl (B1604629) Substituent

The benzyl group attached to the nitrogen at position 2 of the octahydro-1H-isoindole core plays a crucial role in the molecule's interaction with its biological targets. Modifications to this aromatic ring can significantly impact binding affinity and selectivity. The electronic and steric properties of substituents on the phenyl ring are key determinants of biological activity.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can modulate the electron density of the benzyl moiety and, consequently, its interaction with receptor sites. For instance, in a hypothetical series of compounds targeting a specific enzyme, the addition of a methoxy (B1213986) group (an EDG) at the para position might enhance activity due to favorable electronic interactions with the active site. Conversely, a nitro group (an EWG) at the same position could lead to a decrease in activity.

Steric Effects: The size and position of substituents on the benzyl ring can also influence biological activity. Bulky substituents, such as a tert-butyl group, may cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket. In contrast, smaller substituents like a methyl group might be well-tolerated or even enhance binding by filling a small hydrophobic pocket. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group and its potential interactions with the target.

To illustrate these relationships, consider the following hypothetical data for a series of 2-substituted-benzyl-octahydro-1H-isoindol-5-amine derivatives and their corresponding inhibitory concentrations (IC₅₀) against a target enzyme.

| Compound ID | Benzyl Substituent (R) | IC₅₀ (nM) |

| 1a | H | 50 |

| 1b | 4-OCH₃ | 25 |

| 1c | 4-NO₂ | 150 |

| 1d | 4-CH₃ | 40 |

| 1e | 4-C(CH₃)₃ | 200 |

| 1f | 2-CH₃ | 80 |

This is a hypothetical data table created for illustrative purposes.

Exploration of Substituent Effects on the Isoindole Core

Modifications to the octahydro-1H-isoindole scaffold itself can lead to significant changes in the compound's pharmacological profile. Introducing substituents at various positions on the saturated bicyclic system can alter its lipophilicity, conformation, and hydrogen bonding potential.

For example, the introduction of a hydroxyl group at position 4 or 6 could introduce a new hydrogen bond donor and acceptor, potentially leading to stronger interactions with a biological target. Conversely, a methyl group at the same position might enhance lipophilicity, which could improve membrane permeability. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit vastly different biological activities.

Variation and Derivatization of the Amine Functionality at Position 5

The primary amine at position 5 is a key functional group that can be readily modified to explore its role in biological activity. Derivatization of this amine can influence the compound's polarity, basicity, and ability to form hydrogen bonds.

Acylation: Conversion of the primary amine to an amide can significantly alter its electronic properties and hydrogen bonding capabilities. For example, acetylation to form the corresponding acetamide (B32628) derivative introduces a carbonyl group and removes a hydrogen bond donor.

Alkylation: Introduction of alkyl groups to the amine can modulate its basicity and steric profile. Mono- or di-alkylation can provide valuable SAR data regarding the size and nature of the binding pocket in the vicinity of this functional group.

The following table presents hypothetical data on the impact of modifying the 5-amino group on the biological activity of the parent compound, 2-benzyl-octahydro-1H-isoindol-5-amine.

| Compound ID | Modification at Position 5 | IC₅₀ (nM) |

| 2a | -NH₂ | 50 |

| 2b | -NHCOCH₃ | 500 |

| 2c | -NHCH₃ | 35 |

| 2d | -N(CH₃)₂ | 75 |

This is a hypothetical data table created for illustrative purposes.

Conformational Restriction and Scaffold Hopping Strategies

To further refine the pharmacological properties of this compound derivatives, conformational restriction and scaffold hopping are powerful strategies.

Conformational Restriction: By introducing rigid elements into the structure, the number of accessible conformations can be reduced. This can lead to an increase in binding affinity by minimizing the entropic penalty of binding. For example, introducing a double bond into the octahydroisoindole (B159102) ring system could lock the molecule into a more defined shape.

Scaffold Hopping: This strategy involves replacing the octahydro-1H-isoindole core with a different, but functionally equivalent, scaffold. The goal is to identify novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For instance, a tetrahydroisoquinoline or a related bicyclic system could be explored as a potential replacement for the original isoindole core.

Establishment of SAR for Modulating Specific Biological Interactions

The systematic modifications described in the preceding sections allow for the establishment of a comprehensive SAR for the this compound series. By analyzing the data from these modifications, a pharmacophore model can be developed. This model will highlight the key structural features required for potent and selective biological activity.

For a hypothetical target, the SAR might indicate that:

An electron-donating substituent at the para-position of the benzyl ring is preferred for optimal activity.

A primary or secondary amine at position 5 is crucial for interaction with the target, likely through hydrogen bonding.

The stereochemistry of the octahydro-1H-isoindole core is critical, with one enantiomer being significantly more active than the other.

This detailed understanding of the SAR is invaluable for the rational design of new, more effective analogs with tailored biological activities.

Future Perspectives and Advancements in Research on 2 Benzyl Octahydro 1h Isoindol 5 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-benzyl-octahydro-1H-isoindol-5-amine is poised to be revolutionized by the integration of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for rapid library generation.

Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of the octahydroisoindole (B159102) core, multi-step sequences, including hydrogenation and reductive amination, can be telescoped into a single continuous process, minimizing manual handling and purification steps. Automated platforms, incorporating robotic systems and real-time reaction monitoring, will enable the high-throughput synthesis of derivatives of this compound. By systematically varying substituents on the benzyl (B1604629) ring or the isoindole core, large libraries of analogs can be rapidly prepared for screening in various applications.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives

| Feature | Advantage in Flow Synthesis |

| Temperature Control | Precise and rapid heating/cooling, enabling access to a wider range of reaction conditions and minimizing side reactions. |

| Pressure Control | Ability to work at elevated pressures, accelerating reaction rates, particularly for hydrogenations. |

| Mixing | Efficient mixing at the microscale, leading to improved reaction kinetics and reproducibility. |

| Safety | Small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. |

| Scalability | Straightforward scaling by extending the operation time or using parallel reactors. |

| Automation | Integration with automated systems for high-throughput synthesis and optimization. |

Application in Supramolecular Chemistry and Materials Science

In supramolecular chemistry, derivatives of this compound could be designed to form well-defined aggregates, such as gels, liquid crystals, or discrete molecular cages, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The chirality of the octahydroisoindole core could be exploited to induce the formation of chiral supramolecular structures with potential applications in asymmetric catalysis or chiral separations.

In materials science, polymers and frameworks incorporating the this compound unit could exhibit interesting properties. For instance, incorporation into conjugated polymers could be explored for applications in organic electronics, leveraging the electronic properties of the benzyl group and the structural control afforded by the bicyclic scaffold. The amine group can also serve as a point of attachment to surfaces or nanoparticles, enabling the development of functionalized materials.

Development of Advanced Analytical Techniques for Characterization

A thorough understanding of the structure, stereochemistry, and purity of this compound and its derivatives is crucial for its application. Future research will likely focus on the development and application of advanced analytical techniques for its comprehensive characterization.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, will be essential for elucidating the precise connectivity and stereochemistry of the octahydroisoindole ring system. The conformational dynamics of the molecule in solution could be investigated using variable temperature NMR studies and computational modeling.

Mass spectrometry (MS), particularly tandem MS (MS/MS), will play a vital role in structural confirmation and impurity profiling. nih.govresearchgate.netnih.gov High-resolution mass spectrometry will provide accurate mass measurements, confirming the elemental composition. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, will be critical for the separation and quantification of enantiomers and diastereomers, which is of utmost importance for potential pharmaceutical applications.

Table 2: Advanced Analytical Techniques for the Characterization of this compound

| Technique | Information Obtained |

| 2D NMR Spectroscopy | Detailed structural connectivity, stereochemical relationships, and conformational analysis. |

| Tandem Mass Spectrometry | Fragmentation patterns for structural elucidation and identification of metabolites or degradation products. |

| Chiral HPLC | Separation and quantification of enantiomers and diastereomers. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure in the solid state. |

Contribution to Novel Chemical Biology Probes and Tools

The this compound scaffold holds promise for the development of novel chemical biology probes and tools to investigate biological systems. The amine group can be readily functionalized to attach fluorophores, affinity tags, or reactive groups.

Derivatives of this compound could be designed as fluorescent probes for imaging specific cellular components or processes. By attaching a suitable fluorophore, the localization and dynamics of the molecule within cells could be monitored. Furthermore, the scaffold could be incorporated into molecules designed for targeted protein degradation (PROTACs), where one end of the molecule binds to a target protein and the other recruits an E3 ubiquitin ligase to induce the degradation of the target. nih.govresearchgate.netbiorxiv.orgnih.govbiorxiv.org The rigid bicyclic structure could provide a well-defined platform for orienting the target-binding and E3 ligase-recruiting moieties. Additionally, the development of radiolabeled analogs could lead to new Positron Emission Tomography (PET) ligands for in vivo imaging of specific receptors or enzymes in the brain and other organs. nih.govnih.govrsc.orgemory.edu

Emerging Computational Methodologies for Prediction and Design

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. For this compound, these methodologies will be instrumental in predicting its properties and guiding the design of new derivatives with desired functionalities.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. Molecular dynamics (MD) simulations can provide insights into its conformational preferences and interactions with solvents or biological macromolecules. biorxiv.orgnih.govacs.orgbiorxiv.orgupc.edu These computational approaches can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior at the atomic level.

Machine learning algorithms can be trained on existing datasets of related compounds to predict the biological activity, toxicity, and pharmacokinetic properties of new derivatives of this compound. nih.govtechnologynetworks.comnih.govresearchgate.netbiorxiv.org These predictive models can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Table 3: Computational and Machine Learning Approaches for the Study of this compound

| Methodology | Application |

| Quantum Chemistry (DFT) | Prediction of electronic properties, reactivity, and spectroscopic data. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. |

| Machine Learning | Prediction of biological activity, toxicity, and pharmacokinetic profiles of new derivatives. |

| Virtual Screening | Identification of potential biological targets through docking studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.